2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-phenylethanone
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Overview
Description
2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-phenylethanone is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anticancer, antimicrobial, and anti-inflammatory properties . The presence of a chlorophenyl group, a hydroxy group, and a phenylethanone moiety contributes to its unique chemical behavior and biological activity.
Mechanism of Action
Target of Action
Similar compounds in the pyrazolo[3,4-d]pyrimidine class have been reported to inhibit cyclin-dependent kinase 2 (cdk2), a key regulator of the cell cycle .
Mode of Action
For instance, some pyrazolo[3,4-d]pyrimidine derivatives have been reported to inhibit CDK2, thereby disrupting the cell cycle and potentially leading to cell death .
Biochemical Pathways
Similar compounds have been reported to affect the cell cycle, which is a complex series of events leading to cell division and dna replication .
Result of Action
Similar compounds have been reported to have antitumor activities, suggesting that they may induce cell death in cancer cells .
Biochemical Analysis
Biochemical Properties
2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-phenylethanone plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. Notably, it has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2), an enzyme that plays a vital role in cell cycle regulation . The compound binds to the active site of CDK2, inhibiting its activity and thereby preventing the phosphorylation of target proteins essential for cell cycle progression . This interaction highlights its potential as an anticancer agent.
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It has been shown to induce apoptosis in cancer cells by activating caspase-3 and suppressing the NF-κB and IL-6 signaling pathways . Additionally, the compound affects gene expression by modulating the activity of transcription factors involved in cell proliferation and survival . These cellular effects underscore its potential therapeutic applications in oncology.
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to the ATP-binding site of CDK2, forming hydrogen bonds with key amino acid residues such as Leu83 . This binding inhibits the kinase activity of CDK2, leading to cell cycle arrest and apoptosis . Furthermore, the compound has been shown to interfere with the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that continuous exposure to the compound leads to sustained inhibition of cell proliferation and induction of apoptosis in cancer cells . These findings suggest that the compound maintains its bioactivity over time, making it a promising candidate for further development.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits tumor growth without causing significant toxicity . At higher doses, it can induce adverse effects such as hepatotoxicity and nephrotoxicity . These dosage-dependent effects highlight the importance of optimizing the therapeutic window for safe and effective use in clinical settings.
Metabolic Pathways
This compound is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes in the liver, leading to the formation of various metabolites . These metabolites can further interact with other biomolecules, affecting metabolic flux and metabolite levels . Understanding these metabolic pathways is crucial for predicting the compound’s pharmacokinetics and potential drug-drug interactions.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound is efficiently taken up by cells and accumulates in the cytoplasm, where it exerts its biological effects .
Subcellular Localization
Within cells, this compound is predominantly localized in the cytoplasm . It does not appear to target specific organelles, but its cytoplasmic localization is sufficient for it to interact with its molecular targets and exert its biological effects . Post-translational modifications, such as phosphorylation, may influence its activity and localization within the cell .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-phenylethanone typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazolo[3,4-d]pyrimidine core, which is synthesized through the cyclization of appropriate hydrazine derivatives with β-diketones under acidic or basic conditions . The chlorophenyl group is introduced via electrophilic aromatic substitution, and the hydroxy group is added through hydroxylation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis, microwave-assisted synthesis, and green chemistry approaches are often employed to enhance efficiency and reduce environmental impact .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxy group can undergo oxidation to form corresponding ketones or aldehydes.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) under acidic conditions.
Reduction: Catalysts such as palladium on carbon (Pd/C) with hydrogen gas (H₂).
Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or sodium ethoxide (NaOEt) in polar aprotic solvents.
Major Products
The major products depend on the specific reactions and conditions used. For example, oxidation of the hydroxy group yields ketones, while nucleophilic substitution of the chlorophenyl group can introduce various functional groups, enhancing the compound’s versatility .
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms .
Biology
Biologically, it has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development. Studies have demonstrated its efficacy in inhibiting the epidermal growth factor receptor (EGFR), which is implicated in various cancers .
Medicine
In medicine, it is being investigated for its anticancer properties. Its ability to inhibit EGFR and other tyrosine kinases makes it a promising candidate for targeted cancer therapies .
Industry
Industrially, it can be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity and biological activity make it a valuable compound for various applications .
Comparison with Similar Compounds
Similar Compounds
- **2-(4-hydroxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-phenylethanone
- **2-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-phenylethanone
Uniqueness
Compared to similar compounds, 2-((1-(3-chlorophenyl)-4-hydroxy-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-1-phenylethanone exhibits unique biological activities due to the presence of both the chlorophenyl and hydroxy groups. These functional groups enhance its binding affinity to target proteins and improve its pharmacokinetic properties .
Properties
IUPAC Name |
1-(3-chlorophenyl)-6-phenacylsulfanyl-5H-pyrazolo[3,4-d]pyrimidin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2S/c20-13-7-4-8-14(9-13)24-17-15(10-21-24)18(26)23-19(22-17)27-11-16(25)12-5-2-1-3-6-12/h1-10H,11H2,(H,22,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMBOAHDIJXBURY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)CSC2=NC3=C(C=NN3C4=CC(=CC=C4)Cl)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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